2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Description

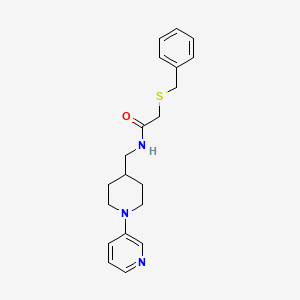

2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule featuring a benzylthio group, an acetamide backbone, and a piperidin-4-ylmethyl substituent linked to a pyridin-3-yl moiety.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-20(16-25-15-18-5-2-1-3-6-18)22-13-17-8-11-23(12-9-17)19-7-4-10-21-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWDQVJBVIKWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzylthio group, a pyridine-substituted piperidine, and an acetamide moiety, suggest diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.5 g/mol. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Benzylthio Group | Contributes to potential enzyme interactions |

| Piperidine Ring | Modulates receptor activity |

| Acetamide Moiety | Enhances solubility and bioavailability |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This includes efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases. The exact mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa cells. The proposed mechanism involves modulation of intrinsic and extrinsic apoptotic pathways, potentially through interaction with specific receptors or enzymes involved in cell survival signaling.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : The benzylthio group may interact with thiol-containing enzymes, affecting their activity.

- Receptor Modulation : The piperidine ring could modulate the activity of various receptors, impacting cellular signaling pathways.

- Apoptotic Pathway Activation : Evidence suggests activation of apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(benzylthio)acetamide | Lacks piperidine ring | Limited biological activity |

| N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | Lacks benzylthio group | Moderate activity against specific targets |

| 2-(benzylthio)-N-methylacetamide | Contains methyl group instead of piperidine | Less complex structure with reduced efficacy |

This comparison highlights the unique combination of functional groups in this compound that may contribute to its enhanced biological activities compared to structurally similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : A study assessed the compound's effects on breast cancer cell lines (MCF7). Treatment resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM, indicating potent anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Acetamide Derivatives

Key Observations :

- The target compound lacks the trifluoromethyl biphenyl and polyfluorinated aromatic groups present in rilapladib and goxalapladib, which are critical for high-affinity binding to lipoprotein-associated phospholipase A2 (Lp-PLA2) .

- The pyridin-3-yl substituent on the piperidine ring distinguishes it from the methoxyethyl-piperidine in rilapladib and goxalapladib, possibly influencing solubility or off-target interactions .

Pharmacological and Therapeutic Comparison

Table 2: Pharmacological Profiles of Selected Compounds

Key Observations :

- The target compound’s lack of fluorinated groups and smaller molecular weight (~357.5 vs. 718.80 for rilapladib) may reduce its potency against Lp-PLA2 but improve pharmacokinetic properties like oral bioavailability .

- Rilapladib’s nanomolar IC₅₀ (0.23 nM) highlights the importance of the difluorobenzylthio and trifluoromethyl biphenyl groups for enzyme inhibition, suggesting the target compound may require structural optimization for comparable efficacy .

- The pyridine-3-sulfonamido derivative from exemplifies structural diversity in acetamide-based therapeutics, though its mechanism remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.